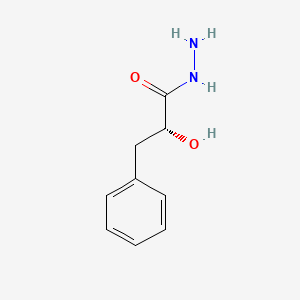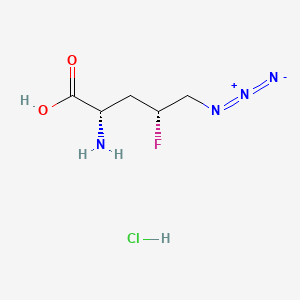
Potassium (E)-(2-chlorostyryl)trifluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium (E)-(2-chlorostyryl)trifluoroborate is a member of the organotrifluoroborate family, which are known for their stability and versatility in organic synthesis. These compounds contain a trifluoroborate anion, which is a derivative of boronic acids. This compound is particularly valued for its role in Suzuki-Miyaura cross-coupling reactions, where it serves as a stable and efficient reagent for forming carbon-carbon bonds .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of potassium (E)-(2-chlorostyryl)trifluoroborate typically involves the reaction of (E)-(2-chlorostyryl)boronic acid with potassium bifluoride (KHF2). The process can be summarized as follows:
Hydroboration: The starting material, (E)-(2-chlorostyryl)boronic acid, is prepared through hydroboration of the corresponding alkyne.
Formation of Trifluoroborate: The boronic acid is then treated with potassium bifluoride to form the trifluoroborate salt.
Industrial Production Methods: Industrial production of potassium organotrifluoroborates, including this compound, follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
化学反应分析
Types of Reactions: Potassium (E)-(2-chlorostyryl)trifluoroborate primarily undergoes:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the trifluoroborate and an aryl or vinyl halide in the presence of a palladium catalyst.
Nucleophilic Substitution: The trifluoroborate can act as a nucleophile, reacting with electrophiles to form new carbon-boron bonds.
Common Reagents and Conditions:
Catalysts: Palladium-based catalysts are commonly used in Suzuki-Miyaura coupling.
Solvents: Typical solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products:
Biaryls: Formed through Suzuki-Miyaura coupling.
Substituted Boronic Acids: Resulting from nucleophilic substitution reactions.
科学研究应用
Potassium (E)-(2-chlorostyryl)trifluoroborate has a wide range of applications in scientific research:
作用机制
The mechanism by which potassium (E)-(2-chlorostyryl)trifluoroborate exerts its effects is primarily through its participation in Suzuki-Miyaura coupling reactions. The process involves:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The trifluoroborate transfers its organic group to the palladium complex.
Reductive Elimination: The final step forms the carbon-carbon bond and regenerates the palladium catalyst.
相似化合物的比较
- Potassium phenyltrifluoroborate
- Potassium vinyltrifluoroborate
- Potassium alkyltrifluoroborates
Comparison: Potassium (E)-(2-chlorostyryl)trifluoroborate is unique due to its specific (E)-(2-chlorostyryl) group, which imparts distinct reactivity and selectivity in cross-coupling reactions. Compared to other trifluoroborates, it offers enhanced stability and efficiency in forming carbon-carbon bonds .
属性
分子式 |
C8H6BClF3K |
|---|---|
分子量 |
244.49 g/mol |
IUPAC 名称 |
potassium;[(E)-2-(2-chlorophenyl)ethenyl]-trifluoroboranuide |
InChI |
InChI=1S/C8H6BClF3.K/c10-8-4-2-1-3-7(8)5-6-9(11,12)13;/h1-6H;/q-1;+1/b6-5+; |
InChI 键 |
IXVPBJHKQJXDQE-IPZCTEOASA-N |
手性 SMILES |
[B-](/C=C/C1=CC=CC=C1Cl)(F)(F)F.[K+] |
规范 SMILES |
[B-](C=CC1=CC=CC=C1Cl)(F)(F)F.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Cbz-1-oxa-6-azaspiro[3.4]octane](/img/structure/B13459627.png)

![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[1-(trimethylsilyl)ethenyl]-](/img/structure/B13459633.png)
![1-{1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}methanaminetrihydrochloride](/img/structure/B13459639.png)
![tert-butylN-[(2-methylthian-4-yl)methyl]carbamate](/img/structure/B13459648.png)


![rac-2-[(1R,2R)-2-(methoxycarbonyl)cyclobutyl]acetic acid](/img/structure/B13459667.png)
![1-{4-Methoxybicyclo[2.2.2]octan-1-yl}methanamine hydrochloride](/img/structure/B13459679.png)

![[4-(Difluoromethyl)-2,5-difluorophenyl]boronic acid](/img/structure/B13459685.png)
![tert-butyl N-[2-(3-cyclopropylpiperazin-1-yl)ethyl]carbamate](/img/structure/B13459691.png)


